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molecular formula C9H14N2O3 B8446274 N-(2-(2-methoxyethoxy)ethyl)-imidazole-2-carboxaldehyde

N-(2-(2-methoxyethoxy)ethyl)-imidazole-2-carboxaldehyde

Cat. No. B8446274
M. Wt: 198.22 g/mol
InChI Key: BAUGSAJVDUVRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334377B2

Procedure details

1.30 g of (2) (0.008 mol) was dissolved in freshly distilled THF 35 mL under argon atmosphere, and the solution was cooled to −40° C. n-butyllithium 1.6M-hexane solution 5.6 mL (0.0088 mol) was added dropwise while the temperature was kept at −40° C. The mixture was then stirred at −40° C. for 30 min, after which dry DMF 1.28 mL (0.016 mol) was added. The contents were allowed to warm up to room temperature and stirred overnight. Sodium bicarbonate solution was added, then THF was dried (Rotavap), extracted by CHCl3, dried over Na2SO4, and dried (Rotavap) until a light yellow oil was left. The product was purified by silica gel flash column chromatography, CHCl3:CH3OH=50:1. 0.861 g product (3) (57% yield) was obtained as a light yellow oil. As an alternative to column chromatography, the product (3) is purified by vacuum distillation.
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.28 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1.C([Li])CCC.CCCCCC.CN([CH:27]=[O:28])C.C(=O)(O)[O-].[Na+]>C1COCC1>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][N:8]1[CH:12]=[CH:11][N:10]=[C:9]1[CH:27]=[O:28] |f:4.5|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
COCCOCCN1C=NC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5.6 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
1.28 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at −40° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise while the temperature
CUSTOM
Type
CUSTOM
Details
was kept at −40° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
THF was dried (Rotavap)
EXTRACTION
Type
EXTRACTION
Details
extracted by CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
dried (Rotavap) until a light yellow oil
WAIT
Type
WAIT
Details
was left
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel flash column chromatography, CHCl3

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCCOCCN1C(=NC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.861 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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